molecular formula C18H25N3O B4651272 5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE

5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE

Cat. No.: B4651272
M. Wt: 299.4 g/mol
InChI Key: XGSRYCFCIYLEEO-UHFFFAOYSA-N
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Description

5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3311~3,7~]DECAN-6-ONE is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multiple steps, including the formation of the tricyclic core and the introduction of the butyl and methyl groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and the use of protecting groups to ensure the correct functionalization of the molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[331

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE include other tricyclic compounds with pyridine and diazatricyclo cores. Examples might include:

  • 5-BUTYL-7-METHYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE
  • 5-BUTYL-7-METHYL-2-(4-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its structure may confer unique reactivity or biological activity compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-3-4-7-18-12-20-10-17(2,16(18)22)11-21(13-18)15(20)14-6-5-8-19-9-14/h5-6,8-9,15H,3-4,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSRYCFCIYLEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE
Reactant of Route 2
5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE
Reactant of Route 3
5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE
Reactant of Route 4
5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE
Reactant of Route 5
5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE
Reactant of Route 6
5-BUTYL-7-METHYL-2-(3-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE

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